5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol
Description
5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol (CAS: 1330044-24-0) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine ring fused to a pyrimidin-4-ol scaffold. Its molecular formula is C₁₁H₉N₅O, with a molecular weight of 227.222 g/mol and a LogP value of 1.2, indicating moderate lipophilicity . The compound’s structure combines a six-membered pyrimidine ring substituted with a hydroxyl group at position 4 and a methyl group at position 5, linked to a pyrazolo[1,5-a]pyrazine moiety at position 2. This hybrid architecture positions it within a broader class of nitrogen-rich bicyclic compounds known for diverse pharmacological activities, including kinase inhibition .
Properties
IUPAC Name |
5-methyl-2-pyrazolo[1,5-a]pyrazin-3-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c1-7-4-13-10(15-11(7)17)8-5-14-16-3-2-12-6-9(8)16/h2-6H,1H3,(H,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWHRHVLLJLIDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(NC1=O)C2=C3C=NC=CN3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine derivatives, have been identified as inhibitors of cyclin-dependent kinase 2 (cdk2), a protein crucial for cell cycle regulation .
Mode of Action
Based on the known actions of similar compounds, it may interact with its targets, such as cdk2, to inhibit their function . This interaction could lead to changes in the activity of the target proteins, potentially affecting cell cycle progression.
Biochemical Pathways
If it acts similarly to other cdk2 inhibitors, it may affect pathways related to cell cycle regulation .
Result of Action
If it acts similarly to other cdk2 inhibitors, it may lead to cell cycle arrest, potentially inhibiting the proliferation of cells .
Biochemical Analysis
Biochemical Properties
5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell growth. This compound interacts with CDK2 by binding to its active site, thereby preventing the enzyme from phosphorylating its substrates. Additionally, this compound has been shown to interact with other proteins involved in cell cycle regulation, such as cyclin A2.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting CDK2 activity. This leads to a decrease in cell proliferation and an increase in programmed cell death. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, this compound may interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and suppresses tumor growth without causing significant toxicity. At higher doses, this compound may induce toxic effects, such as liver damage and hematological abnormalities. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination. Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, this compound accumulates in specific compartments, such as the nucleus and cytoplasm, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK2 and other nuclear proteins. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific subcellular compartments.
Biological Activity
5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biochemical properties, mechanisms of action, and its implications in drug development, particularly in cancer therapy.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 227.22 g/mol. The compound features a complex structure that includes a pyrimidine ring fused with a pyrazolo[1,5-a]pyrazine moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H9N5O |
| Molecular Weight | 227.22 g/mol |
| Purity | ≥ 95% |
| CAS Number | 1330044-24-0 |
Inhibition of Cyclin-dependent Kinases
One of the primary biological activities of this compound is its role as an inhibitor of cyclin-dependent kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, effectively blocking its kinase activity and preventing phosphorylation of downstream targets involved in cell proliferation .
Anticancer Potential
Research has demonstrated that this compound exhibits significant anticancer properties across various cancer cell lines. For instance, studies have reported IC50 values indicating potent inhibitory effects on tumor growth:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.0227 |
| HepG2 | 0.027 |
| A549 | 0.0196 |
These values suggest that the compound is particularly effective against breast cancer (MCF-7) and lung cancer (A549) cell lines, highlighting its potential as a therapeutic agent in oncology .
The mechanism through which this compound exerts its effects involves several pathways:
- Cell Cycle Arrest : By inhibiting CDK2, the compound induces G1 phase arrest in the cell cycle, preventing cells from progressing to DNA synthesis.
- Apoptosis Induction : The inhibition of CDK2 leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
- Signal Transduction Modulation : The compound may also affect signaling pathways involved in cell survival and proliferation, further enhancing its anticancer effects .
Study on Trk Inhibitors
In a study focusing on tropomyosin receptor kinases (Trk), derivatives similar to this compound were synthesized and evaluated for their inhibitory activity against Trk receptors. These compounds demonstrated IC50 values below 5 nM, indicating strong potential for treating cancers associated with Trk overexpression .
Structure–Activity Relationship (SAR)
Research into the structure–activity relationships of pyrazolo[1,5-a]pyrimidine derivatives has revealed that modifications at specific positions on the pyrimidine ring can significantly enhance biological activity. For example, substituents such as methyl or phenyl groups have been shown to increase anticancer efficacy against various cell lines .
Scientific Research Applications
1.1. Inhibition of Phosphodiesterase (PDE) Enzymes
One of the most significant applications of 5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol is its role as a selective inhibitor of phosphodiesterase type 2A (PDE2A). Research indicates that modifications at the 5-position of the pyrazolo[1,5-a]pyrimidine core can enhance potency and selectivity against PDE enzymes. For instance, a series of derivatives were synthesized, leading to compounds with improved inhibitory activity and reduced phototoxicity compared to earlier candidates .
Table 1: Potency of Selected PDE Inhibitors
| Compound | PDE Selectivity | IC50 (nM) |
|---|---|---|
| Compound 20 | High | 0.61 |
| Compound 19 | Moderate | Not specified |
| Compound 17 | Low | Not specified |
These findings suggest that compounds derived from this scaffold could provide novel therapeutic strategies for treating cognitive dysfunction in neuropsychiatric disorders such as schizophrenia and Alzheimer's disease .
1.2. Antitumor Activity
The pyrazolo[1,5-a]pyrimidine derivatives, including this compound, have been explored for their anticancer properties. Studies highlight their potential as antitumor agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation. The structural diversity achieved through various synthetic pathways allows for the optimization of these compounds for enhanced anticancer efficacy .
Antimicrobial Properties
Recent studies have also investigated the antimicrobial activity of pyrazolo derivatives. Although specific data on this compound is limited, related compounds have shown significant antimicrobial effects against various bacterial and fungal strains. The synthesis of novel derivatives has demonstrated promising results in in vitro assays against pathogens like Staphylococcus aureus and Candida albicans .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like this compound. The introduction of substituents at specific positions on the pyrazolo ring significantly influences their biological activity and selectivity. For example, methyl substitutions at the 6-position have been shown to enhance both potency and selectivity towards PDEs while minimizing adverse effects such as phototoxicity .
Comparison with Similar Compounds
The structural and functional properties of 5-methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol are best understood through comparison with analogous pyrazolo-pyrimidine and pyrazolo-pyrazine derivatives. Key distinctions arise from substituent patterns, electronic effects, and biological activities.
Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects : The target compound’s 5-methyl group contributes to lipophilicity and may influence bioavailability compared to electron-withdrawing groups (e.g., Cl in , CF₃ in ).
- Hybrid Scaffolds : Unlike pyrazolo[1,5-a]pyrimidines (common in kinase inhibitors ), the pyrazolo-pyrazine core in the target compound may alter hydrogen-bonding interactions due to the pyrazine ring’s dual nitrogen atoms .
Key Observations :
- Kinase Inhibition : While the target compound’s activity remains under investigation, pyrazolo[1,5-a]pyrimidines with small hydrophobic groups at position 3 and electron-withdrawing groups at position 5 show enhanced ATP-binding pocket interactions .
- Antibacterial Potential: Chlorine-substituted analogs (e.g., ) may outperform the target compound in antibacterial contexts due to stronger electron-withdrawing effects .
Key Observations :
- The target compound’s synthesis likely requires specialized pyrazolo-pyrazine intermediates, contrasting with more common pyrazolo[1,5-a]pyrimidine routes involving Suzuki coupling .
- Halogenation (e.g., Cl in ) introduces challenges in regioselectivity compared to methyl or trifluoromethyl substitutions .
Q & A
Q. What considerations are critical for scaling up synthesis while maintaining safety?
- Methodological Answer :
- Solvent Selection : Replace ethanol with safer alternatives (e.g., isopropanol) for large-scale reflux .
- Waste Management : Neutralize acidic byproducts before disposal and use fume hoods for volatile intermediates .
- Toxicity Mitigation : Adhere to OSHA guidelines for handling aromatic amines (e.g., PPE, exposure limits) .
Data Contradiction Analysis
- Example : Conflicting MIC values against Pseudomonas aeruginosa ( vs. 12) may arise from differences in bacterial efflux pump expression. Validate using efflux pump inhibitors (e.g., PAβN) during assays .
Key Research Findings Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
